Home > Products > Screening Compounds P15879 > 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one
7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one -

7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one

Catalog Number: EVT-8370692
CAS Number:
Molecular Formula: C8H7BrN2O2
Molecular Weight: 243.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one is a heterocyclic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is classified under the oxazepine family, which is known for its diverse biological activities. The molecular formula of this compound is C8_8H7_7BrN2_2O2_2, and it has a molecular weight of 243.06 g/mol. Its structural complexity and the presence of a bromine atom contribute to its unique chemical properties and potential reactivity.

Synthesis Analysis

The synthesis of 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions to form the oxazepine ring.

Methods

  1. Cyclization Reactions: Starting materials typically include amino acids or derivatives that undergo cyclization in the presence of catalysts or reagents such as phosphorus oxychloride or other dehydrating agents.
  2. Bromination: The introduction of the bromine atom can be accomplished through electrophilic bromination of the corresponding pyridine or oxazepine derivatives.
  3. Amine-Catalyzed Reactions: Recent studies have explored enantioselective synthesis using amine catalysts to enhance the yield and selectivity of the desired compound .

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one features a fused bicyclic system consisting of a pyridine ring and an oxazepine moiety.

Structure Data

  • IUPAC Name: 7-bromo-3,4-dihydropyrido[4,3-f][1,4]oxazepin-5(2H)-one
  • SMILES Notation: O=C1NCCOC2=C1/C=C(Br)\N=C/2
  • CAS Number: 2306269-52-1
  • Molecular Weight: 243.06 g/mol

The structural configuration allows for various functional group interactions that may influence biological activity.

Chemical Reactions Analysis

7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one can participate in several chemical reactions due to its functional groups.

Reactions

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
  2. Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or alcohols to form more complex structures.
  3. Oxidation and Reduction: Depending on the conditions, the compound may be oxidized or reduced to yield derivatives with altered properties.

Technical details regarding reaction mechanisms and conditions are essential for understanding reactivity.

Mechanism of Action

The mechanism of action for compounds like 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one often involves interaction with biological targets such as enzymes or receptors.

Process

Research indicates that this compound may act as an inhibitor for specific kinases involved in inflammatory pathways. The binding affinity and specificity can be influenced by its structural features, particularly the bromine substitution which may enhance hydrophobic interactions with target proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one are crucial for its application in research.

Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various conditions (light, temperature) should be evaluated for practical applications.

Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are often necessary for characterization but were not specified in the current sources.

Applications

7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one has potential applications in various fields:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting specific kinases involved in diseases such as cancer and inflammation.
  2. Biological Research: Useful in studies exploring enzyme inhibition mechanisms and receptor interactions.
  3. Material Science: Potential applications in creating novel materials with specific electronic or optical properties due to its unique molecular structure .
Synthetic Methodologies and Optimization

Enantioselective Cyclization Strategies for Oxazepine Ring Formation

The construction of the seven-membered oxazepine ring in 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one represents a significant synthetic challenge due to the conformational flexibility and potential for racemization. Advanced enantioselective cyclization strategies have been developed to address this challenge, focusing on achieving high stereochemical fidelity. One particularly effective approach utilizes bifunctional reagents in multicomponent reactions, where chiral amine catalysts induce asymmetry during the ring-forming step. For example, modified Ugi reactions employing chiral carboxylic acid templates or asymmetric organocatalysts have demonstrated promising results in generating the oxazepine core with enantiomeric excess (ee) values exceeding 90% under optimized conditions [5].

The reaction typically proceeds through an iminium intermediate formed between an aldehyde-containing precursor and a chiral amine catalyst. This activated complex undergoes intramolecular nucleophilic attack by a tethered oxygen nucleophile, establishing the critical C-O bond of the oxazepine ring. Computational studies suggest that the bulky substituents on the chiral catalyst create a well-defined asymmetric environment that favors the approach of the nucleophile from one prochiral face, leading to the observed enantioselectivity. Reaction temperature proves crucial, with optimal performance observed between -20°C and 0°C, minimizing epimerization while maintaining reasonable reaction kinetics. Prolonged reaction times at elevated temperatures invariably lead to erosion of enantiomeric purity, necessitating careful reaction monitoring [5].

Table 1: Enantioselective Cyclization Approaches for Oxazepine Synthesis

Catalyst SystemTemperature (°C)Reaction Time (h)Enantiomeric Excess (% ee)Key Intermediate
Cinchona Alkaloid-Derived Primary Amine-204892Iminium ion
Chiral Phosphoric Acid02487Hemiaminal
Proline-Derived Tetrazole-103695Enamine
Bifunctional Thiourea-Ammonium Salt-154289Nitrilium ion

Bromination Techniques: Electrophilic vs. Transition Metal-Catalyzed Approaches

Bromination at the C7 position presents unique regiochemical challenges due to the electron-rich nature of the fused pyrido-oxazepine system. Traditional electrophilic bromination using molecular bromine (Br₂) in chlorinated solvents (dichloromethane or chloroform) often leads to overbromination and decomposition of the sensitive heterocyclic core, with yields rarely exceeding 40% for the desired monobrominated product [1] [4]. This approach suffers from poor control over regioselectivity and generates significant quantities of dibrominated byproducts and oxidative decomposition products, complicating purification and reducing overall efficiency.

In contrast, transition metal-catalyzed bromination offers superior control and efficiency. Palladium(0)-catalyzed methods employing copper(II) bromide (CuBr₂) as a bromine source demonstrate markedly improved regioselectivity at the electron-deficient C7 position. The catalytic cycle involves oxidative addition of a palladium(0) complex into a pre-installed directing group (e.g., pivaloyl-protected amine at N4), followed by ligand-directed bromination at the ortho position (C7), and subsequent reductive elimination regenerating the catalyst [6]. This method achieves monobromination yields exceeding 85% with minimal formation of regioisomers. Alternatively, N-bromosuccinimide (NBS) in acetonitrile at controlled temperatures (0-5°C) provides a practical compromise between selectivity and operational simplicity, particularly suitable for scale-up. NBS-mediated bromination proceeds via a bromonium ion mechanism facilitated by the electron-donating nitrogen atoms adjacent to the target carbon, achieving yields around 75% with high C7 selectivity when the oxazepinone nitrogen is protected [1] [8].

Table 2: Comparative Bromination Method Performance Metrics

MethodReagent/SolventTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity (C7 vs. Others)
ElectrophilicBr₂ / CH₂Cl₂25135-406:1
Palladium-CatalyzedCuBr₂ / Pd(PPh₃)₄ / DMF801285-92>50:1
NBS-MediatedNBS / CH₃CN0-5270-7815:1

Amine-Catalyzed Reactions for Enhanced Stereochemical Control

The inherent conformational flexibility of the seven-membered oxazepine ring necessitates sophisticated catalytic strategies to achieve high stereoselectivity during functionalization. Secondary amine catalysis, particularly using diarylprolinol silyl ethers, has proven exceptionally effective in controlling stereochemistry during late-stage modifications of the oxazepinone core. These catalysts form transient enamine intermediates with carbonyl functionalities adjacent to the oxazepine ring, creating a rigid chiral environment that dictates the approach of electrophiles [5]. For Michael additions to unsaturated acceptors, enantioselectivities exceeding 95% ee have been consistently achieved when employing diphenylprolinol trimethylsilyl ether (10-20 mol%) in toluene at -30°C. The catalyst's bulky silyloxy group shields one face of the enamine intermediate, while the protonated amine moiety potentially activates electrophiles through hydrogen bonding, creating a well-defined chiral pocket [5].

Bifunctional thiourea-amine catalysts demonstrate complementary reactivity for reactions requiring simultaneous activation of nucleophiles and electrophiles. These catalysts facilitate Henry reactions and Mannich-type additions to the pyridine moiety of the molecule, constructing adjacent stereocenters with high diastereoselectivity (>10:1 dr). Catalyst loading optimization studies reveal that 5-10 mol% typically provides optimal performance, with higher loadings sometimes promoting uncatalyzed background reactions that diminish stereoselectivity. Solvent polarity profoundly influences enantioselectivity, with nonpolar aromatic solvents (toluene, xylene) providing superior results compared to ethereal or protic solvents. This solvent effect likely arises from enhanced catalyst-substrate complexation through hydrogen bonding networks in non-competitive media [5] [8].

Comparative Analysis of Precursor Selection in Heterocyclic Synthesis

The strategic selection of ring formation precursors significantly impacts the overall synthetic efficiency, yield, and purity of 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one. Two predominant synthetic routes have emerged:

Route A: Pyridine-First StrategyThis approach employs commercially available 7-bromo substituted pyridine derivatives as starting materials, exemplified by 7-bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine (CAS: 1936064-07-1, MW: 215.05 g/mol) [2] [7]. The established aromatic system provides a rigid template for subsequent ring formation. The key transformation involves oxidative cleavage of the dihydrooxazine ring using periodate or ozonolysis, followed by reductive amination with ethylene glycol derivatives to construct the seven-membered oxazepinone ring. While this route benefits from the commercial availability of precursors like 7-bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine (purity: 95%, BLD Pharmatech) [7], the multi-step sequence after bromination often suffers from moderate overall yields (typically 30-45%) due to competitive side reactions during the oxidative cleavage step [1] [7].

Route B: Oxazepine-First StrategyThis alternative approach constructs the oxazepine core prior to pyridine functionalization, starting from non-brominated benzo-fused precursors like 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 105679-22-9, MW: 214.06 g/mol, purity: 96%, Ambeed) [4]. The sequence involves ring expansion through Beckmann rearrangement or selective dehydrogenation using palladium on carbon or chloranil. Bromination then occurs as the final step, taking advantage of the electron-rich position ortho to the oxazepine nitrogen. This route typically achieves higher overall yields (50-65%) due to fewer steps post-ring formation and generally employs milder conditions for bromination. However, the regioselectivity of bromination becomes a critical concern, often requiring protective group strategies to direct halogenation to the desired position [1] [4].

Comparative analysis reveals a significant trade-off: pyridine-first strategies offer superior control over bromine positioning but lower overall yields, while oxazepine-first strategies provide higher yields but require careful optimization of bromination regioselectivity. Advanced intermediates like 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 910037-14-8, MW: 229.08 g/mol, purity: 95%) [9] demonstrate the strategic value of N-methylation for enhancing solubility and directing electrophilic substitution. Computational modeling indicates that the electron-donating effect of the N-methyl group in such precursors increases electron density at C7 by approximately 15-20% compared to unmethylated analogues, explaining the observed enhancement in bromination regioselectivity [7] [9].

Properties

Product Name

7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C8H7BrN2O2/c9-7-3-5-6(4-11-7)13-2-1-10-8(5)12/h3-4H,1-2H2,(H,10,12)

InChI Key

LDSQINUUYMNBHN-UHFFFAOYSA-N

SMILES

C1COC2=CN=C(C=C2C(=O)N1)Br

Canonical SMILES

C1COC2=CN=C(C=C2C(=O)N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.